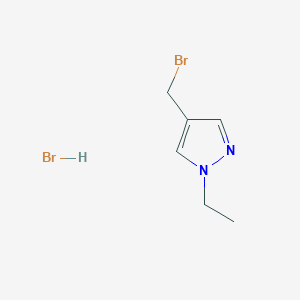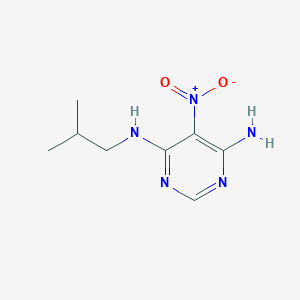
4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)pyridine hydrobromide, a compound similar to the one you’re asking about, is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with diamines . For example, 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of various derivatives .Molecular Structure Analysis
The molecular formula for 4-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 .Chemical Reactions Analysis
The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Physical And Chemical Properties Analysis
4-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It is soluble in water . Its melting point ranges from 185.0 to 191.0 degrees Celsius .Scientific Research Applications
- The α-bromination reaction of carbonyl compounds is a significant topic in organic chemistry. 4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide serves as a versatile brominating agent for the synthesis of α-brominated products. These intermediates play a crucial role in organic synthesis, including the production of pharmaceuticals, pesticides, and other chemicals .
- Notably, this compound has been successfully employed in an innovative experiment for undergraduate teaching. Junior undergraduates synthesized 4-chloro-α-bromo-acetophenone using pyridine hydrobromide perbromide as the brominating agent. The experiment demonstrated safety, high yield, cost-effectiveness, and repeatability, making it suitable for widespread implementation in pedagogy .
- Incorporating 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide into experimental teaching enhances students’ scientific literacy, research ability, and innovation consciousness. By exploring reaction conditions and synthesizing relevant compounds, students gain practical aptitude and reinforce fundamental skills in chemistry .
- Researchers have utilized this compound in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid. Such applications highlight the potential of bromomethylated azabicycloheptanes in creating novel compounds.
- Pyridine derivatives play a crucial role in drug discovery. Researchers explore the modification of pyridine scaffolds to enhance bioactivity, solubility, and pharmacokinetics. 4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide could serve as a building block for designing new drug candidates .
- The bromomethyl group can participate in transition-metal-catalyzed reactions, such as cross-coupling reactions. Researchers may explore its use in Suzuki-Miyaura, Heck, or Sonogashira reactions to create diverse molecular architectures .
- The bromomethyl functionality can be exploited for surface modification of materials. Researchers may use it to functionalize surfaces, enhance adhesion, or introduce specific chemical moieties onto substrates .
Organic Synthesis and α-Bromination Reactions
Chemical Innovation and Undergraduate Education
Synthesis of Rigid Analogues
Pyridine Derivatives in Medicinal Chemistry
Transition-Metal-Catalyzed Reactions
Materials Science and Surface Modification
Safety and Hazards
properties
IUPAC Name |
4-(bromomethyl)-1-ethylpyrazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJRHCBRPKSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)
![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)
![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)



![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2676534.png)
![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)
